3-(3,4-Difluorobenzoyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3,4-Difluorobenzoyl)thiophene” is a chemical compound that has gained importance in the field of research and industry due to its unique physical and chemical properties. It has a CAS Number of 898771-62-5 and a molecular weight of 225.24 .
Synthesis Analysis
Thiophene derivatives, including “3-(3,4-Difluorobenzoyl)thiophene”, are synthesized through various methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The molecular formula of “3-(3,4-Difluorobenzoyl)thiophene” is C11H6F2OS . The InChI code is 1S/C11H7F2OS/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6,15H and the InChI key is IOOJBRYCNRWDHR-UHFFFAOYSA-N .
Chemical Reactions Analysis
Thiophene derivatives, including “3-(3,4-Difluorobenzoyl)thiophene”, are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3,4-Difluorobenzoyl)thiophene” include a molecular weight of 225.24 .
Scientific Research Applications
Pyrolysis Mechanism Study
- Research on similar thiophene derivatives, like 3-ethynylebenzo[b]thiophene, has contributed to understanding the pyrolysis mechanisms of thiophenes, which are significant intermediates in the pyrolysis process. This knowledge is crucial for applications in thermal degradation and combustion processes (Li, Jie, Zhang, Yang, Wang, & Jin, 2021).
Fluorescent Polythiophenes Synthesis
- Thiophene derivatives have been synthesized and characterized for their fluorescent properties. These properties are significant for applications in optoelectronic devices and sensors (Coelho, Nascimento, Ribeiro, & Navarro, 2015).
Versatile Building Block for Chemical Synthesis
- 3,4-Bis(trimethylsilyl)thiophene has been used as a versatile building block for constructing various thiophene derivatives. This showcases the potential of thiophene derivatives in complex chemical syntheses (Ye & Wong, 1997).
Selective Estrogen Receptor Modulators Development
- Benzo[b]thiophene derivatives are crucial in the synthesis of selective estrogen receptor modulators, which are important in medical research and pharmaceutical applications (David, Perrin, Pellet-Rostaing, Fournier dit Chabert, & Lemaire, 2005).
Optical and Photophysical Properties Study
- Postfunctionalization of poly(3-hexylthiophene) with various functional groups has been used to study the electronic and steric effects on the optical and photophysical properties of poly(thiophene)s, relevant for material science and engineering (Li, Vamvounis, & Holdcroft, 2002).
Antimicrobial and Antitumor Agents Synthesis
- Thiophene derivatives have been utilized in the synthesis of compounds with antimicrobial and antitumor properties, highlighting their importance in the development of new therapeutic agents (Kheder & Mabkhot, 2012; Shams, Mohareb, Helal, & Mahmoud, 2010), (Shams, Mohareb, Helal, & Mahmoud, 2010).
Organic Synthesis and Catalysts
- Thiophenes have been involved in reactions with transition metals, leading to a variety of products with potential use in organic synthesis and as catalysts, illustrating their versatility and importance in chemical reactions (Angelici, 2001).
Mechanism of Action
While the specific mechanism of action for “3-(3,4-Difluorobenzoyl)thiophene” is not mentioned in the search results, thiophene-based compounds are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
(3,4-difluorophenyl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2OS/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATLINARFDBPGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CSC=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641860 |
Source
|
Record name | (3,4-Difluorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898771-62-5 |
Source
|
Record name | (3,4-Difluorophenyl)-3-thienylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Difluorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.